Peroxyacetyl nitrate

Description

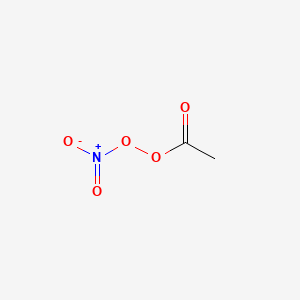

Structure

3D Structure

Properties

CAS No. |

2278-22-0 |

|---|---|

Molecular Formula |

C2H3NO5 |

Molecular Weight |

121.05 g/mol |

IUPAC Name |

nitro ethaneperoxoate |

InChI |

InChI=1S/C2H3NO5/c1-2(4)7-8-3(5)6/h1H3 |

InChI Key |

VGQXTTSVLMQFHM-UHFFFAOYSA-N |

SMILES |

CC(=O)OO[N+](=O)[O-] |

Canonical SMILES |

CC(=O)OO[N+](=O)[O-] |

boiling_point |

106.0 °C 106 °C |

Color/Form |

Unstable gas |

Other CAS No. |

2278-22-0 |

solubility |

In water, 1.46X10+5 mg/L at 25 °C (est) |

Synonyms |

peroxyacetyl nitrate |

vapor_pressure |

29.23 mmHg 29.2 mm Hg at 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Tropospheric Radical Reservoir: A Technical Guide to Peroxyacetyl Nitrate Formation

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Peroxyacetyl nitrate (PAN) is a pivotal secondary pollutant in the Earth's troposphere, acting as a significant reservoir and long-range transport agent for nitrogen oxides (NOx). Its formation is intricately linked with photochemical smog and the broader atmospheric oxidation of volatile organic compounds (VOCs). This technical guide provides a comprehensive overview of the formation mechanism of PAN, detailing the underlying chemical kinetics, precursor compounds, and the experimental methodologies used to elucidate these processes.

The Core Mechanism: A Thermal Equilibrium

PAN is not directly emitted into the atmosphere but is formed through a series of chemical reactions involving precursors such as non-methane volatile organic compounds (NMVOCs) and nitrogen oxides (NOx).[1] The cornerstone of PAN formation is the reversible thermal equilibrium between the peroxyacetyl radical (CH₃C(O)OO•) and nitrogen dioxide (NO₂).[2]

The overall reaction can be summarized as:

CH₃C(O)OO• + NO₂ ⇌ CH₃C(O)OONO₂ (PAN) [2]

The stability of PAN is highly dependent on temperature. At the colder temperatures characteristic of the upper troposphere, the equilibrium shifts to the right, favoring the formation and stability of PAN, allowing for its long-range transport.[2][3] Conversely, at warmer temperatures in the lower troposphere, PAN readily decomposes back into the peroxyacetyl radical and NO₂, releasing NOx far from its original source.[2][4]

Below is a diagram illustrating the core formation and decomposition pathway of PAN.

Precursor Pathways: The Genesis of the Peroxyacetyl Radical

The formation of the peroxyacetyl radical is the critical preceding step to PAN formation. This radical is primarily generated from the atmospheric oxidation of a variety of VOCs, with acetaldehyde and methylglyoxal being the most significant precursors.[1][5]

The key pathways to peroxyacetyl radical formation include:

-

Oxidation of Acetaldehyde: The reaction of acetaldehyde (CH₃CHO) with the hydroxyl radical (OH) is a major source of peroxyacetyl radicals.[5] CH₃CHO + OH → CH₃C(O)• + H₂O CH₃C(O)• + O₂ → CH₃C(O)OO•

-

Photolysis of Methylglyoxal: Methylglyoxal (CH₃COCHO), an oxidation product of isoprene and other VOCs, can photolyze to produce the peroxyacetyl radical.[5] CH₃COCHO + hν → CH₃C(O)• + HCO CH₃C(O)• + O₂ → CH₃C(O)OO•

-

Oxidation of other NMVOCs: A wide range of other NMVOCs, including alkanes, alkenes, and aromatic compounds, can be oxidized in the atmosphere to produce acetaldehyde, acetone, and other carbonyl compounds that ultimately lead to the formation of the peroxyacetyl radical.[5][6] Isoprene, a major biogenic VOC, is a significant contributor to global PAN formation.[5]

The following diagram illustrates the primary pathways leading to the formation of the peroxyacetyl radical.

Quantitative Data Summary

The following tables summarize key quantitative data related to PAN formation and atmospheric concentrations.

Table 1: Kinetic Data for Key Reactions

| Reaction | Rate Coefficient (at 298 K) | Reference |

| PAN Thermal Decomposition | 3.0 x 10⁻⁴ s⁻¹ | [1] |

| Peroxyacetyl Radical + NO₂ → PAN | Varies with pressure | [5] |

| Peroxyacetyl Radical + NO → Products | Varies with conditions | [6] |

| Acetaldehyde + OH → Peroxyacetyl Radical Precursor | Varies with conditions | [5] |

Table 2: Atmospheric Concentrations of PAN and its Precursors

| Compound | Urban Concentrations | Rural Concentrations | Remote Troposphere Concentrations | References |

| PAN | Up to 25 µg/m³ | 1.11 ± 0.88 ppb | < 0.1 µg/m³ | [4][7] |

| Acetaldehyde | 1.6 ± 1.1 ppb | Lower than urban | ~33% increase in upper troposphere due to convective transport | [7][8] |

| Methylglyoxal | ~400 pptv (max) | 10% contribution to H₂ production in Cape Verde | - | [9] |

| NO₂ | Higher than rural | Lower than urban | Varies with transport | [10] |

Experimental Protocols

The study of PAN formation and its atmospheric abundance relies on a combination of laboratory kinetic studies, field measurements, and atmospheric modeling.

Laboratory Studies of PAN Formation Kinetics

Objective: To determine the rate constants of the elementary reactions involved in PAN formation and decomposition.

Methodology: Smog Chamber Experiments

-

Chamber Setup: Experiments are conducted in large, temperature-controlled Teflon smog chambers (e.g., 3.5 m³).[1] The chamber is filled with purified air.

-

Reactant Introduction: Known concentrations of PAN precursors (e.g., acetaldehyde, NO₂) are introduced into the chamber. For decomposition studies, a synthesized PAN standard is used.[1]

-

Initiation: Photochemical reactions are initiated by UV lamps that simulate solar radiation. For thermal decomposition studies, the chamber is kept dark.[1]

-

Monitoring: The concentrations of reactants and products are monitored over time using sensitive analytical instruments.

-

Data Analysis: The temporal profiles of the measured species are used to derive the reaction rate coefficients by fitting the data to a chemical kinetics model.

Field Measurement of Atmospheric PAN

Objective: To quantify the concentration of PAN and its precursors in the ambient atmosphere.

Methodology: Gas Chromatography with Electron Capture Detection (GC-ECD)

-

Sample Collection: Ambient air is drawn through a sampling inlet. To prevent decomposition of PAN, the inlet and sampling lines are often cooled.

-

Preconcentration (optional): For measurements in clean environments, a preconcentration step may be necessary. This involves trapping a known volume of air on a cooled adsorbent material, followed by thermal desorption into the GC.

-

Gas Chromatographic Separation: The air sample is injected into a gas chromatograph. A capillary column with a suitable stationary phase is used to separate PAN from other atmospheric constituents that could interfere with the detector.[2]

-

Detection: An Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds like PAN. The detector response is proportional to the PAN concentration.[11]

-

Calibration: The instrument is calibrated using a synthesized PAN standard. This can be generated in the laboratory via photolysis of acetone and NO₂ or through the dark reaction of acetaldehyde, oxygen, and N₂O₅.[12][13]

Methodology: Thermal Dissociation - Chemical Ionization Mass Spectrometry (TD-CIMS)

-

Thermal Dissociation: Ambient air is passed through a heated inlet, which causes the thermal decomposition of PAN into the peroxyacetyl radical and NO₂.[14]

-

Chemical Ionization: The products of the thermal dissociation are then introduced into a chemical ionization mass spectrometer. A reagent ion (e.g., I⁻) is used to selectively ionize the peroxyacetyl radical.[15]

-

Mass Spectrometric Detection: The resulting ions are detected by a mass spectrometer. The signal intensity is proportional to the initial PAN concentration.[14]

-

Advantages: This method offers high sensitivity and fast time resolution, making it suitable for aircraft-based measurements.[14]

Atmospheric Modeling of PAN Formation

Objective: To simulate the formation, transport, and fate of PAN on local, regional, and global scales.

Methodology: Box and 3D Chemical Transport Models

-

Model Framework:

-

Box Models: These are zero-dimensional models that simulate the chemical evolution of an air parcel over time. They are useful for studying the details of chemical mechanisms under specific conditions.[6]

-

3D Chemical Transport Models (CTMs): These models (e.g., GEOS-Chem) simulate the transport and chemical transformation of species over a three-dimensional grid. They are used to study the spatial and temporal distribution of PAN on a larger scale.[5]

-

-

Model Inputs:

-

Emissions Inventories: Data on the emissions of PAN precursors (VOCs and NOx) from various sources (anthropogenic, biogenic, biomass burning).

-

Meteorological Data: Wind speed and direction, temperature, pressure, and solar radiation, which influence chemical reaction rates and transport.

-

Chemical Mechanism: A detailed set of chemical reactions and their rate coefficients that describe the atmospheric chemistry of PAN and related species (e.g., Master Chemical Mechanism - MCM).[6]

-

-

Model Simulation: The model solves the system of differential equations that describe the change in concentration of each chemical species over time.

-

Model Evaluation: The model results are compared with field measurements to evaluate the model's performance and to identify areas where the understanding of PAN chemistry may be incomplete.[6]

The following diagram provides a workflow for the experimental and modeling approaches used to study PAN.

Conclusion

The formation of this compound in the troposphere is a complex process governed by the interplay of precursor emissions, photochemistry, and meteorology. As a key reservoir for NOx, PAN plays a crucial role in the distribution of ozone and the oxidizing capacity of the remote atmosphere. A thorough understanding of its formation mechanism, supported by robust laboratory and field data, is essential for developing effective strategies to mitigate photochemical air pollution and for accurately modeling the chemical composition of the troposphere. The methodologies and data presented in this guide provide a foundation for researchers and scientists to further investigate the multifaceted role of PAN in atmospheric chemistry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. repository.library.noaa.gov [repository.library.noaa.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Atmospheric this compound (PAN): a global budget and source attribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACP - Understanding summertime this compound (PAN) formation and its relation to aerosol pollution: insights from high-resolution measurements and modeling [acp.copernicus.org]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. osti.gov [osti.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetics of some aqueous-phase reactions of this compound (Technical Report) | OSTI.GOV [osti.gov]

- 14. hj.sdu.edu.cn [hj.sdu.edu.cn]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Peroxyacetyl Nitrate in the Atmospheric Odyssey of Nitrogen Oxides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Peroxyacetyl nitrate (PAN), a key component of photochemical smog, plays a crucial and complex role in the chemistry of the troposphere. Far from being a mere indicator of pollution, PAN acts as a significant reservoir and transport agent for nitrogen oxides (NOx), pollutants with profound impacts on air quality, ecosystem health, and climate. This technical guide provides a comprehensive overview of the formation, transport, and atmospheric fate of PAN, with a focus on its role in the long-range transport of NOx. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of atmospheric chemistry and its implications.

The Dual Nature of PAN: A Reservoir for NOx

Nitrogen oxides, primarily nitric oxide (NO) and nitrogen dioxide (NO2), are highly reactive species with a relatively short atmospheric lifetime, typically on the order of hours to a few days.[1] This reactivity would normally confine their impact to areas near their emission sources. However, the formation of PAN provides a mechanism to temporarily store and transport NOx over vast distances.[1]

PAN is a secondary pollutant, meaning it is not directly emitted but is formed through chemical reactions in the atmosphere.[2] The formation of PAN is intricately linked to the photochemical oxidation of volatile organic compounds (VOCs) in the presence of NOx.[3] This process effectively sequesters NOx into a more stable molecule, PAN, which can then be transported by winds over long distances, particularly in the cold upper troposphere where its lifetime is significantly extended.[1][4][5]

The Chemical Ballet: Formation and Decomposition of PAN

The atmospheric chemistry of PAN is a delicate balance between its formation and decomposition, largely governed by temperature.

Formation of this compound

The formation of PAN begins with the oxidation of non-methane volatile organic compounds (NMVOCs), such as acetaldehyde and other oxygenated VOCs.[2][3] This oxidation, often initiated by the hydroxyl radical (OH), leads to the formation of the peroxyacetyl radical (CH3C(O)OO•). This radical then reacts with nitrogen dioxide (NO2) in a reversible reaction to form PAN.[3]

Key Formation Reactions:

-

Oxidation of Acetaldehyde: CH3CHO + OH → CH3CO• + H2O

-

Formation of Peroxyacetyl Radical: CH3CO• + O2 → CH3C(O)OO•

-

Formation of PAN: CH3C(O)OO• + NO2 ⇌ CH3C(O)OONO2 (PAN)

The efficiency of PAN formation is dependent on the concentrations of both VOCs and NOx.[3]

Thermal Decomposition of PAN

The stability of PAN is highly dependent on temperature.[2] In warmer atmospheric conditions, typically found in the lower troposphere and in summer, PAN is thermally unstable and decomposes back into the peroxyacetyl radical and NO2.[4][6] This decomposition releases the sequestered NOx, which can then participate in photochemical reactions, including the production of ozone.[4]

Decomposition Reaction:

-

CH3C(O)OONO2 ⇌ CH3C(O)OO• + NO2

This temperature-dependent equilibrium is the key to PAN's role as a transport agent. In the cold upper troposphere, the equilibrium shifts towards PAN, allowing for long-range transport. As the air mass descends to warmer altitudes, the equilibrium shifts back, releasing NOx into a region that may be otherwise pristine.[1][4]

The Grand Tour: Long-Range Transport of NOx via PAN

The ability of PAN to act as a temporary reservoir for NOx has profound implications for the global distribution of this pollutant. By sequestering NOx in a more stable form, PAN facilitates its transport over hundreds to thousands of kilometers.[4][7] This long-range transport can significantly impact the atmospheric chemistry of remote regions, including areas with few local sources of NOx.

Upon reaching these remote areas, the decomposition of PAN releases NOx, which can then lead to the formation of ozone, a potent greenhouse gas and air pollutant.[2][4] This process can contribute to elevated background ozone levels in rural and remote areas, far from the original sources of NOx pollution.

dot

Caption: Logical flow of NOx transport mediated by PAN.

Quantitative Insights into PAN's Role

To fully appreciate the significance of PAN in atmospheric NOx transport, it is essential to consider the quantitative data gathered from various atmospheric measurement campaigns and modeling studies. The following tables summarize key parameters related to PAN's atmospheric abundance, lifetime, and its contribution to the NOx budget in different environments.

| Atmospheric Environment | Typical PAN Concentration (ppt) | Reference |

| Urban | 500 - 5000 | [4] |

| Rural | 100 - 1000 | [4] |

| Remote Marine | < 100 | [1] |

| Upper Troposphere | 50 - 500 | [5] |

Table 1: Typical Atmospheric Concentrations of this compound (PAN).

| Temperature (°C) | PAN Lifetime |

| 25 | ~ 1 hour |

| 0 | ~ 1 day |

| -10 | ~ 10 days |

| -25 | ~ 3 months |

Table 2: Approximate Lifetime of this compound (PAN) against Thermal Decomposition.

| Region | Contribution of PAN to Total Reactive Nitrogen (NOy) | Reference |

| Polluted Urban | 5 - 20% | [4] |

| Downwind of Urban Areas | Up to 40% | |

| Remote Troposphere | Can exceed NOx concentrations | [1] |

Table 3: Contribution of this compound (PAN) to the Total Reactive Nitrogen Budget.

Methodologies for Studying PAN and NOx

A variety of sophisticated experimental and modeling techniques are employed to study the atmospheric chemistry of PAN and NOx.

Experimental Protocols

Measurement of this compound (PAN) via Gas Chromatography with Electron Capture Detection (GC-ECD):

This is a widely used and sensitive method for quantifying atmospheric PAN concentrations.

-

Sample Collection: A known volume of ambient air is drawn through a cooled trap, often containing a sorbent material, to pre-concentrate the PAN. Cryogenic trapping with liquid nitrogen or argon is common.

-

Thermal Desorption and Injection: The trap is rapidly heated, and the desorbed PAN is injected into a gas chromatograph.

-

Gas Chromatographic Separation: The sample is carried by an inert gas through a capillary column, which separates PAN from other atmospheric constituents based on their volatility and interaction with the column's stationary phase.

-

Electron Capture Detection (ECD): As the PAN elutes from the column, it enters an electron capture detector. The ECD contains a radioactive source (typically 63Ni) that emits electrons. PAN, being an electrophilic species, captures these electrons, causing a decrease in the detector's standing current. This change in current is proportional to the concentration of PAN.

-

Calibration: The instrument is calibrated using a standard source of PAN of a known concentration.

dot

Caption: Generalized workflow for PAN measurement using GC-ECD.

Measurement of Nitrogen Oxides (NOx) via Chemiluminescence:

This is the standard method for measuring NO and NO2 concentrations in the atmosphere.

-

Principle: The technique relies on the chemiluminescent reaction between nitric oxide (NO) and ozone (O3), which produces excited nitrogen dioxide (NO2*) and light.

-

NO Measurement: Ambient air is drawn into a reaction chamber where it is mixed with a high concentration of ozone. The light emitted from the reaction is detected by a photomultiplier tube, and the intensity of the light is directly proportional to the NO concentration.

-

NO2 Measurement: To measure NO2, the ambient air is first passed through a converter (typically a heated molybdenum or photolytic converter) that reduces NO2 to NO. The resulting air stream, now containing the original NO plus the converted NO2, is then measured in the same way as for NO. The NO2 concentration is determined by subtracting the NO concentration (measured without the converter) from the total NOx (NO + converted NO2) concentration.

Modeling and Remote Sensing

The Master Chemical Mechanism (MCM):

The MCM is a near-explicit chemical mechanism that provides a detailed representation of the tropospheric degradation of a wide range of volatile organic compounds. It is a powerful tool for simulating the formation and fate of PAN in atmospheric models. The mechanism includes a comprehensive set of chemical reactions and their rate constants, allowing researchers to investigate the complex interplay of precursors and oxidants that lead to PAN formation under various atmospheric conditions.

Satellite Remote Sensing:

Satellite instruments, such as the Infrared Atmospheric Sounding Interferometer (IASI), can measure the thermal infrared radiation emitted by the Earth's atmosphere. By analyzing the absorption features in these spectra, it is possible to retrieve the atmospheric concentrations of various trace gases, including PAN.

-

Retrieval Algorithms: The retrieval of PAN from satellite spectra is a complex process that involves the use of sophisticated algorithms. These algorithms typically employ a forward model to simulate the expected radiance at the satellite for a given atmospheric state and a retrieval method to adjust the atmospheric state until the simulated radiance matches the measured radiance.

-

GEOS-Chem Model: Global chemical transport models like GEOS-Chem are often used in conjunction with satellite retrievals to provide a priori information on the vertical distribution of PAN, which is crucial for accurate retrievals.

dot

Caption: Simplified signaling pathway of PAN formation and decomposition.

Conclusion

This compound is a pivotal species in the troposphere, acting as a crucial link between urban and industrial pollution and the chemistry of the remote atmosphere. Its ability to sequester and transport NOx over long distances fundamentally alters the distribution and impact of these pollutants. A thorough understanding of the formation, transport, and decomposition of PAN is therefore essential for accurately modeling and predicting air quality on both regional and global scales. The continued development of advanced measurement techniques and sophisticated chemical transport models will further elucidate the complex role of PAN in the Earth's atmospheric system.

References

- 1. egusphere.copernicus.org [egusphere.copernicus.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. online.ucpress.edu [online.ucpress.edu]

- 5. tceq.texas.gov [tceq.texas.gov]

- 6. Radiative transfer models [dlr.de]

- 7. Transpacific Transport of Asian this compound (PAN) Observed from Satellite: Implications for Ozone - PubMed [pubmed.ncbi.nlm.nih.gov]

Peroxyacetyl Nitrate: A Secondary Air Pollutant of Core Significance in Atmospheric Chemistry and Toxicology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Peroxyacetyl nitrate (CH₃C(O)OONO₂), commonly known as PAN, is a pivotal secondary air pollutant and a key component of photochemical smog. Formed through complex photochemical reactions in the troposphere involving volatile organic compounds (VOCs) and nitrogen oxides (NOx), PAN serves as a significant reservoir and long-range transporter of NOx, thereby influencing the global distribution of tropospheric ozone and hydroxyl radicals. Its inherent phytotoxicity and role as a respiratory and eye irritant underscore its environmental and health significance. This technical guide provides a comprehensive overview of the core aspects of PAN, including its formation, chemical properties, and atmospheric fate. It presents quantitative data in structured tables, details key experimental protocols for its study, and visualizes its complex chemical pathways using Graphviz diagrams to support advanced research and drug development endeavors aimed at mitigating its adverse effects.

Introduction

This compound (PAN) is not directly emitted into the atmosphere; instead, it is synthesized through the photochemical oxidation of hydrocarbons in the presence of nitrogen oxides.[1][2] First identified in the 1950s as a component of photochemical smog, PAN is now recognized for its multifaceted role in atmospheric chemistry.[1] Its thermal instability at warmer temperatures and increased stability in colder regions of the atmosphere allow it to act as a temporary reservoir for NOx, facilitating the transport of these pollutants far from their emission sources.[1][3] Upon decomposition in warmer, remote areas, PAN releases NOx, which can then contribute to the formation of ozone, a potent greenhouse gas and respiratory irritant.[3][4]

PAN is also a significant phytotoxicant, causing damage to vegetation at concentrations of just a few parts per billion. Furthermore, it is a lachrymator, causing eye irritation in humans.[1] The complex chemistry and far-reaching impacts of PAN make it a critical subject of study for atmospheric scientists, environmental researchers, and toxicologists.

Chemical and Physical Properties

PAN is an unstable, highly oxygenated organic nitrate.[5] Its chemical and physical properties are fundamental to understanding its behavior in the atmosphere.

| Property | Value | Reference |

| Chemical Formula | C₂H₃NO₅ | [1] |

| Molar Mass | 121.05 g/mol | [1] |

| Appearance | Unstable liquid or gas | [5] |

| Vapor Pressure | 29.2 mmHg at 298 K | [1] |

| Henry's Law Constant | 0.000278 m³ atm mol⁻¹ at 298 K | [1] |

| Atmospheric OH Rate Constant | 1.0 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K | [1][6] |

Atmospheric Chemistry: Formation, Transport, and Fate

The atmospheric lifecycle of PAN is governed by a series of complex chemical reactions, primarily driven by sunlight.

Formation of this compound

PAN is formed in the troposphere through a series of reactions involving volatile organic compounds (VOCs) and nitrogen oxides (NOx). The process is initiated by the oxidation of VOCs, leading to the formation of peroxyacetyl radicals (CH₃C(O)OO•).[4][7] These radicals then react with nitrogen dioxide (NO₂) in a reversible reaction to form PAN.[1][4]

Long-Range Transport and Role as a NOx Reservoir

The thermal stability of PAN is highly dependent on temperature.[1] In the colder upper troposphere, PAN has a much longer lifetime, allowing it to be transported over long distances, far from its source regions.[3][4] During transport, PAN acts as a reservoir for NOx. When these air masses descend into warmer regions, PAN decomposes, releasing NOx and contributing to ozone formation in downwind areas.[3][4]

Atmospheric Fate and Removal Processes

The primary sink for PAN in the lower troposphere is thermal decomposition.[4] Photolysis (decomposition by sunlight) is a minor loss pathway but becomes more significant in the upper troposphere.[6] Dry and wet deposition also contribute to the removal of PAN from the atmosphere, although to a lesser extent than thermal decomposition.[6]

Quantitative Atmospheric Data

The concentration of PAN in the atmosphere varies significantly depending on the location, season, and time of day. The following tables summarize typical atmospheric concentrations, key reaction rate constants, and deposition velocities.

Table 4.1: Typical Atmospheric Concentrations of PAN

| Environment | Concentration Range (ppb) | Reference(s) |

| Urban (Seoul, South Korea) | Annual Mean: 0.57 - 0.64 | [8] |

| Urban (Coastal China) | 0.92 ± 0.69 | [9] |

| Summertime (Coastal China) | Maximum: 3.04 | [4] |

| Rural/Remote | Tens of parts per trillion (ppt) | [9] |

| Brazilian Amazon (Wet Season) | 0.005 - 0.125 | [4] |

Table 4.2: Key Reaction Rate Constants

| Reaction | Rate Constant (at 298 K) | Reference |

| CH₃C(O)OO• + NO₂ ⇌ PAN | k_forward ≈ 9.3 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | [1] |

| PAN → CH₃C(O)OO• + NO₂ | k_reverse is highly temperature dependent | [10] |

| PAN + hν → products | J(PAN) is dependent on actinic flux | [6] |

| PAN + •OH → products | 1.0 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | [6] |

Table 4.3: Deposition Velocities of PAN

| Surface Type | Deposition Velocity (cm s⁻¹) | Reference(s) |

| Coniferous Forest (Daytime) | ~1.0 | [7] |

| Coniferous Forest (Nighttime) | 0.2 - 0.6 | [7] |

Experimental Protocols

Accurate measurement and controlled laboratory studies are essential for understanding the atmospheric chemistry and toxicology of PAN.

Synthesis of this compound

For laboratory studies, PAN can be synthesized through various methods. A common gas-phase synthesis involves the photolysis of acetone in the presence of NO₂.[1] Alternatively, a liquid-phase synthesis can be performed by reacting peroxyacetic acid with nitric acid in a lipophilic solvent.[1]

Protocol 5.1.1: Gas-Phase Synthesis of PAN via Acetone Photolysis

Objective: To synthesize PAN in the gas phase for calibration of analytical instruments or for use in laboratory experiments.

Materials:

-

Photolysis reactor with a mercury lamp

-

Source of purified air or nitrogen

-

Acetone (CH₃COCH₃)

-

Nitrogen dioxide (NO₂)

-

Gas flow controllers

-

Gas chromatography with electron capture detector (GC-ECD) for product verification

Procedure:

-

Flush the photolysis reactor with purified air.

-

Introduce a controlled flow of acetone vapor into the reactor.

-

Introduce a controlled flow of NO₂ into the reactor.

-

Irradiate the mixture with the mercury lamp to initiate photolysis. The photolysis of acetone will produce methyl radicals, which react with oxygen to form methylperoxy radicals. Subsequent reactions lead to the formation of the peroxyacetyl radical.

-

The peroxyacetyl radicals react with NO₂ to form PAN.

-

Monitor the effluent from the reactor using a GC-ECD to confirm the production of PAN and to quantify its concentration. Methyl nitrate is a common byproduct.[1]

Measurement of PAN in Ambient Air

Gas chromatography with an electron capture detector (GC-ECD) is the most common and reliable method for measuring PAN concentrations in the atmosphere.[11]

Protocol 5.2.1: Ambient PAN Measurement using GC-ECD

Objective: To accurately quantify the concentration of PAN in ambient air samples.

Instrumentation:

-

Gas chromatograph (GC)

-

Electron Capture Detector (ECD)

-

Cryogenic or adsorbent-based preconcentration system (optional, for low concentrations)

-

Packed or capillary column suitable for separating PAN from other atmospheric constituents

-

Calibration system with a known concentration of PAN

Procedure:

-

Sampling: Draw a known volume of ambient air through the sampling inlet of the GC system. For low concentrations, a preconcentration step may be necessary.

-

Separation: Inject the air sample onto the GC column. The column separates PAN from other compounds based on their volatility and interaction with the stationary phase.

-

Detection: As the separated compounds elute from the column, they enter the ECD. The ECD is highly sensitive to electrophilic compounds like PAN. The detector contains a radioactive source (typically ⁶³Ni) that emits electrons. When PAN passes through the detector, it captures some of these electrons, causing a decrease in the standing current. This change in current is proportional to the concentration of PAN.[12][13]

-

Quantification: Calibrate the instrument by introducing a known concentration of PAN from a calibration source. The peak area or height from the ambient sample is then compared to the calibration curve to determine the PAN concentration.

Assessment of PAN Phytotoxicity

The phytotoxic effects of PAN can be assessed by exposing plants to controlled concentrations of the pollutant and observing the resulting physiological and morphological changes. Pinto beans (Phaseolus vulgaris) are often used as a sensitive indicator species.

Protocol 5.3.1: Assessing PAN Phytotoxicity on Pinto Beans

Objective: To evaluate the phytotoxic effects of PAN on Pinto bean plants.

Materials:

-

Controlled environment growth chambers or fumigation chambers

-

Pinto bean plants (e.g., 2-3 weeks old)

-

PAN generation and delivery system (as described in Protocol 5.1.1)

-

Air quality monitors for PAN, O₃, and NOx

-

Instrumentation for measuring physiological parameters (e.g., photosynthesis rate, stomatal conductance)

-

Microscope for observing cellular damage

Procedure:

-

Plant Growth: Grow Pinto bean plants under controlled conditions (e.g., temperature, humidity, light) to ensure uniformity.

-

Exposure: Place the plants in a fumigation chamber and expose them to a controlled concentration of PAN (e.g., 10-50 ppb) for a specified duration (e.g., 4-8 hours). A control group of plants should be exposed to clean air under the same conditions.

-

Visual Assessment: After the exposure period, visually inspect the plants for signs of injury. Classic PAN injury symptoms include glazing, bronzing, or silvering of the lower leaf surface. Note the severity and extent of the damage.

-

Physiological Measurements: Measure key physiological parameters such as the rate of photosynthesis and stomatal conductance. PAN is known to inhibit photosynthesis.

-

Microscopic Examination: Take leaf tissue samples for microscopic examination to assess cellular damage, such as cell collapse in the spongy mesophyll.

-

Data Analysis: Compare the visual damage scores and physiological measurements between the PAN-exposed and control plants to quantify the phytotoxic effects.

Conclusion

This compound is a secondary air pollutant with profound implications for atmospheric chemistry, environmental quality, and human health. Its ability to transport NOx over long distances makes it a key player in the global distribution of tropospheric ozone. The phytotoxic and irritant properties of PAN further highlight the need for continued research into its formation, fate, and effects. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and scientists working to unravel the complexities of this important atmospheric compound and to develop strategies to mitigate its harmful impacts.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. fao.org [fao.org]

- 3. Global distribution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Chapter 4 [personal.ems.psu.edu]

- 6. Atmospheric this compound (PAN): a global budget and source attribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2 [personal.ems.psu.edu]

- 9. University of Arizona researchers earn $4.8M NSF grant to build the next generation air quality model | College of Science [science.arizona.edu]

- 10. Satellite measurements of this compound from the Cross-Track Infrared Sounder: comparison with ATom aircraft measurements [repository.library.noaa.gov]

- 11. researchgate.net [researchgate.net]

- 12. ACP - Understanding summertime this compound (PAN) formation and its relation to aerosol pollution: insights from high-resolution measurements and modeling [acp.copernicus.org]

- 13. aaqr.org [aaqr.org]

The Silent Scourge: An In-depth Technical Guide to the Environmental Impacts of Peroxyacetyl Nitrate on Ecosystems

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Peroxyacetyl nitrate (PAN) is a highly phytotoxic secondary air pollutant and a key component of photochemical smog. Formed from the atmospheric reactions of non-methane volatile organic compounds (NMVOCs) and nitrogen oxides (NOx) in the presence of sunlight, PAN poses a significant threat to the health and productivity of terrestrial ecosystems. Its ability to undergo long-range transport in colder regions of the atmosphere allows it to impact remote and otherwise pristine environments. This technical guide provides a comprehensive overview of the environmental impacts of PAN, with a focus on its effects on vegetation, the underlying cellular mechanisms of its toxicity, and the experimental protocols used to study these effects.

Formation, Transport, and Deposition of this compound

This compound is not directly emitted into the atmosphere but is formed through a series of chemical reactions.[1] The process begins with the oxidation of NMVOCs by hydroxyl radicals (•OH), which leads to the formation of peroxyacyl radicals (RC(O)OO•).[1] In the presence of nitrogen dioxide (NO2), these radicals can reversibly combine to form peroxyacyl nitrates.[1]

The stability of PAN is highly dependent on temperature. In warmer, urban environments where it is formed, PAN has a relatively short lifetime. However, when transported to colder, higher altitudes, its lifetime increases significantly, allowing for transcontinental transport.[1] This makes PAN a significant reservoir and transport vector for NOx to remote ecosystems, where its subsequent thermal decomposition can contribute to the formation of ground-level ozone.[1]

Deposition of PAN onto ecosystem surfaces, primarily through stomatal uptake in plants, is a key pathway by which it exerts its toxic effects. Non-stomatal deposition on leaf cuticles and other surfaces also occurs, but is considered a less significant pathway for direct phytotoxicity.

Phytotoxic Effects of this compound on Vegetation

PAN is a potent phytotoxicant, with some studies suggesting it is one to two orders of magnitude more damaging to plants than ozone on a per-molecule basis. Its effects can be categorized into visible injury, physiological and biochemical alterations, and impacts on growth and productivity.

Visible Injury

The most characteristic visible symptoms of PAN injury on broadleaf plants include:

-

Glazing and Bronzing: The lower leaf surface often develops a shiny, glazed, or bronzed appearance.[2]

-

Tissue Collapse: In more severe cases, the spongy mesophyll cells can collapse, leading to sunken or necrotic lesions.[2]

-

Banding: On grasses and other monocots, injury may appear as transverse bands across the leaves.

These symptoms typically appear on the younger, developing leaves of sensitive plant species.

Physiological and Biochemical Impacts

PAN disrupts several key physiological and biochemical processes within plants:

-

Enzyme Inhibition: A primary mechanism of PAN toxicity is the inactivation of enzymes through the oxidation of their sulfhydryl (-SH) groups.[3] This can disrupt a wide range of metabolic pathways.

-

Photosynthesis Inhibition: PAN has been shown to inhibit cyclic photophosphorylation, a key process in the light-dependent reactions of photosynthesis.[3] This leads to a reduction in the plant's ability to produce energy and fix carbon.

-

Cell Wall Metabolism: PAN can inhibit enzymes involved in the synthesis of cellulose and other cell wall polysaccharides, which can impair cell growth and development.[4]

Impacts on Growth and Productivity

The physiological and biochemical disruptions caused by PAN can lead to significant reductions in plant growth and overall ecosystem productivity. Chronic exposure to even low concentrations of PAN can lead to:

-

Reduced biomass accumulation

-

Decreased crop yields

-

Stunted growth

Table 1: Phytotoxic Thresholds of this compound (PAN) for Various Plant Species

| Plant Species | PAN Concentration (ppb) | Exposure Duration (hours) | Observed Effect |

| Galinsoga parviflora | 15 | 3 | Onset of visible injury |

| Sword-leaf lettuce | 15 | 3 | Onset of visible injury |

| Black nightshade | 15 | 3 | Onset of visible injury |

| Nicotiana excelsior | 20 | 3 | Onset of visible injury |

| Spinach | 25 | 3 | Onset of visible injury |

| Lettuce | 4-12 | Not specified | Onset of visible symptoms the next morning |

Note: Data in this table is compiled from various sources and represents the threshold for the onset of visible injury under specific experimental conditions. The severity of injury can increase with higher concentrations and longer exposure durations.[2]

Cellular and Molecular Mechanisms of PAN Phytotoxicity

At the cellular level, PAN-induced damage is mediated by the generation of reactive oxygen species (ROS) and the disruption of calcium signaling. This pathway shares similarities with the cellular response to ozone exposure.

Oxidative Stress

PAN exposure leads to an increase in intracellular hydrogen peroxide (H₂O₂) and other ROS. These highly reactive molecules can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to programmed cell death (PCD).

Calcium Signaling

PAN triggers an influx of calcium ions (Ca²⁺) into the cytosol, which acts as a secondary messenger in the stress signaling cascade. This increase in cytosolic Ca²⁺ is a critical step in the activation of downstream defense responses and, in cases of severe stress, the initiation of PCD. The signaling pathway also appears to involve salicylic acid (SA), a key plant hormone in defense signaling.

Experimental Protocols for Studying PAN Effects

Investigating the effects of PAN on plants requires specialized equipment and protocols due to the instability of the compound and the need for precise environmental control.

Synthesis and Quantification of this compound

Synthesis: A common laboratory method for synthesizing PAN involves the nitration of peroxyacetic acid in a heavy lipid solvent like n-tridecane.[5]

-

Preparation of Peroxyacetic Acid: Slowly add hydrogen peroxide to acetic anhydride in the presence of a sulfuric acid catalyst, keeping the mixture cool.

-

Nitration: Add the prepared peroxyacetic acid to n-tridecane, also containing sulfuric acid. Subsequently, add nitric acid to the mixture while stirring continuously.

-

Purification: Wash the resulting PAN-containing n-tridecane solution with ice-cold water to remove impurities.

-

Vaporization: Generate gaseous PAN by bubbling a stream of clean air through the PAN-in-tridecane solution. The concentration of PAN in the airstream can be controlled by adjusting the flow rate and the temperature of the solution.[5]

Quantification: PAN concentrations in the air are typically measured using gas chromatography with an electron capture detector (GC-ECD). This method is highly sensitive and can detect PAN at the parts-per-billion (ppb) level.[2]

Plant Fumigation with this compound

Experimental Workflow:

Fumigation Chambers: Plant fumigation studies are conducted in controlled environment chambers, such as continuously stirred tank reactors (CSTRs).[2] These chambers allow for the precise control of environmental variables that can influence a plant's response to PAN, including:

-

Light: Intensity and photoperiod.

-

Temperature: Maintained at a constant level.

-

Relative Humidity: Controlled to prevent water stress.

-

PAN Concentration: A continuous flow of PAN-containing air is introduced into the chamber, and the concentration is monitored regularly using a GC-ECD or other analytical instruments. The exhaust air is passed through a charcoal filter to remove any remaining PAN.[2]

Assessment of Plant Injury

Physiological Measurements:

-

Gas Exchange: Photosynthetic rate, stomatal conductance, and transpiration can be measured using an infrared gas analyzer (IRGA). A decrease in these parameters is indicative of PAN-induced stress.

-

Chlorophyll Fluorescence: This non-invasive technique can be used to assess the efficiency of the photosynthetic apparatus.

Biochemical Assays:

-

Enzyme Activity: Assays can be performed on plant tissue extracts to measure the activity of specific enzymes known to be affected by PAN, such as those with sulfhydryl groups.

-

ROS Measurement: The production of ROS can be quantified using various fluorescent probes.[5]

-

Ion Leakage: An increase in the leakage of ions from leaf tissue into a solution is an indicator of membrane damage.

Conclusion

This compound is a significant and widespread air pollutant with demonstrable negative impacts on terrestrial ecosystems. Its ability to cause direct phytotoxicity, even at low concentrations, and its role in the long-range transport of nitrogen oxides make it a key concern for ecosystem health in both polluted and remote regions. A deeper understanding of the quantitative dose-response relationships in a wider variety of plant species and the intricate details of the cellular signaling pathways are crucial for developing effective strategies to mitigate the ecological risks posed by this silent scourge. Further research utilizing controlled fumigation experiments and advanced molecular techniques is essential to fully elucidate the complex interactions between PAN and plant life.

References

Health Effects of Peroxyacetyl Nitrate Exposure: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxyacetyl nitrate (PAN) is a key component of photochemical smog, acting as a potent respiratory and ocular irritant. This technical guide provides an in-depth overview of the known health effects of PAN exposure, with a focus on the underlying molecular mechanisms, experimental data, and relevant research methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the toxicological impact of PAN and developing potential therapeutic interventions. Information compiled herein summarizes key quantitative data into structured tables, details experimental protocols from cited literature, and visualizes critical signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction

This compound (PAN) is a secondary air pollutant formed through the photochemical reaction of volatile organic compounds (VOCs) and nitrogen oxides (NOx) in the presence of sunlight.[1][2][3] As a significant constituent of photochemical smog, PAN poses a considerable threat to human health, contributing to eye irritation and respiratory ailments.[1][3] Its relatively long atmospheric lifetime at colder temperatures allows for long-range transport, making it a global pollutant of concern.[1] The toxicity of PAN is comparable to that of nitrogen dioxide (NO₂) and greater than that of sulfur dioxide (SO₂).[2] This guide delves into the toxicological profile of PAN, presenting quantitative data on its health effects, outlining experimental methodologies for its study, and illustrating the molecular pathways involved in its toxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the health effects of this compound exposure from human and animal studies.

Table 1: Acute Toxicity of this compound in Animal Models

| Species | Exposure Duration | LC30 (mg/m³) | Observed Effects | Reference(s) |

| Mice | 2 hours | 718 - 743 | Severe lung lesions, damage to the epithelium of the upper respiratory tract. | [2] |

| Rats | 4 hours | 470 | Severe lung lesions, damage to the epithelium of the upper respiratory tract. | [2] |

Table 2: Subchronic Toxicity of this compound in Rats

| Exposure Duration | Concentration (ppm) | NOEL (mg/m³) | NOAEL (mg/m³) | Observed Effects | Reference(s) |

| 13 weeks (6 hours/day, 5 days/week) | 0.2 | 0.99 | - | No observed pathological or histological changes in the respiratory system. | [2] |

| 13 weeks (6 hours/day, 5 days/week) | 1.0 | - | 4.95 | No observed adverse pathological or histological changes in the respiratory system. | [2] |

| 4 weeks (6 hours/day, 5 days/week) | 11.8 | - | - | Elevated mortality, abnormal behavior, growth retardation, severe inflammation, epithelial metaplasia and hyperplasia in the respiratory tract. | [4] |

Table 3: Human Health Effects of this compound Exposure

| Effect | Exposure Level (mg/m³) | Exposure Duration | Remarks | Reference(s) |

| Eye Irritation | 0.64 | 2 hours | Lowest level causing eye irritation. | [1][2] |

| Pulmonary Function | 1.19 - 1.49 | Not specified | Threshold for potential effects in sensitive individuals. | [2] |

| Pulmonary and Metabolic Function | 0.13 ppm (approx. 0.64 mg/m³) | 2 hours (with alternating rest and exercise) | No significant effect on pulmonary or metabolic function. | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the health effects of PAN.

Synthesis and Purification of this compound for Experimental Use

For toxicological studies, a stable and pure source of PAN is required. A common method involves the photolysis of ethyl nitrite in the presence of oxygen.

Protocol: Gas-Phase Synthesis and Purification of PAN

-

Synthesis: Dilute ethyl nitrite vapor (e.g., ~400 ppm) in oxygen is subjected to photolysis in a photoreactor.[1]

-

Purification: The resulting gas mixture, containing PAN and byproducts, is purified using preparative-scale gas chromatography.[1]

-

Storage: Pure PAN is highly unstable. For storage, it is diluted with dry nitrogen and stored as a vapor in canisters at approximately 4°C (40°F) and high pressure (e.g., 100 psig).[1]

In Vivo Inhalation Exposure in Rodent Models

Animal inhalation studies are crucial for understanding the systemic and respiratory effects of PAN.

Protocol: Rodent Inhalation Exposure (General Framework)

-

Animal Model: Wistar rats or specific mouse strains are commonly used.[2][4]

-

Exposure System: A whole-body or nose-only inhalation exposure chamber is utilized. The chamber should be designed to provide a uniform and constant concentration of PAN.

-

PAN Generation and Delivery: A stable concentration of PAN is generated and diluted with filtered air before being introduced into the exposure chamber. The concentration of PAN in the chamber is continuously monitored.

-

Exposure Parameters: Animals are exposed for a defined period (e.g., 6 hours/day, 5 days/week) for a specific duration (e.g., 4 or 13 weeks).[4]

-

Post-Exposure Analysis: Following exposure, a comprehensive analysis is performed, including:

-

Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell infiltration and cytokine levels.

-

Histopathology: Examination of lung, nasal passages, and other respiratory tract tissues for inflammation, epithelial metaplasia, and hyperplasia.[4]

-

Hematology: Analysis of blood samples for changes in red and white blood cell counts.[4]

-

Organ Weight: Measurement of lung and other organ weights.[4]

-

In Vitro Exposure of Human Lung Cells

In vitro studies using human lung cell lines (e.g., BEAS-2B, A549) provide insights into the cellular and molecular mechanisms of PAN toxicity.

Protocol: Air-Liquid Interface (ALI) Exposure of Human Bronchial Epithelial Cells (BEAS-2B)

-

Cell Culture: BEAS-2B cells are cultured on microporous membrane inserts until a confluent monolayer is formed, and then transitioned to an air-liquid interface (ALI) culture to promote differentiation.[6]

-

Exposure System: A specialized ALI exposure system is used to expose the apical surface of the cells to a controlled flow of PAN gas while the basolateral side remains in contact with the culture medium.[6]

-

PAN Exposure: Cells are exposed to varying concentrations of PAN for a defined duration.

-

Post-Exposure Assays:

-

Cytotoxicity Assays: Cell viability is assessed using assays such as the MTT or LDH release assay.[7]

-

Measurement of Intracellular Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[7][8]

-

Apoptosis Assays: Apoptosis can be evaluated by Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot analysis of key apoptosis-related proteins.[9][10]

-

Western Blot Analysis: Protein expression and phosphorylation status of key signaling molecules (e.g., caspases, MAPKs, NF-κB components) are analyzed by Western blotting.[11]

-

Signaling Pathways in this compound Toxicity

Exposure to PAN induces cellular stress, primarily through the generation of reactive oxygen species (ROS), leading to a cascade of signaling events that can culminate in inflammation and cell death.

Oxidative Stress and Calcium Signaling

PAN exposure leads to an increase in intracellular ROS, such as hydrogen peroxide (H₂O₂). This oxidative stress triggers an influx of calcium ions (Ca²⁺) into the cytosol, a key event in the initiation of cell death pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: review of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. energyeducation.ca [energyeducation.ca]

- 4. This compound | C2H3NO5 | CID 16782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effect of nitrogen dioxide, ozone, and this compound on metabolic and pulmonary function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupatilin Inhibits Reactive Oxygen Species Generation via Akt/NF-κB/MAPK Signaling Pathways in Particulate Matter-Exposed Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. researchgate.net [researchgate.net]

Peroxyacetyl Nitrate: A Technical Guide to its Core Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxyacetyl nitrate (PAN), a key component of photochemical smog, is a secondary pollutant formed in the troposphere through complex reactions involving volatile organic compounds (VOCs) and nitrogen oxides (NOx).[1][2] While primarily known for its role in atmospheric chemistry and its detrimental effects on human health and vegetation, a thorough understanding of its fundamental properties is crucial for researchers across various scientific disciplines, including toxicology and drug development, where off-target effects of environmental pollutants are of increasing concern. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, methodologies for its study, and key reaction pathways.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in both biological and environmental systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃NO₅ | [1][3][4][5] |

| Molecular Weight | 121.05 g/mol | [1][3][6][7] |

| IUPAC Name | Acetic nitric peroxyanhydride | [1] |

| CAS Number | 2278-22-0 | [1][3][4][5][6] |

| Appearance | Unstable colorless gas or liquid | [6][7] |

| Boiling Point | 103.9 °C (at 760 Torr, with decomposition) | [7][8] |

| Melting Point | -48.5 °C | [8][9] |

| Vapor Pressure | 29.2 mmHg at 25 °C | [1][3][8] |

| Solubility in Water | 1.46 x 10⁵ mg/L at 25 °C (decomposes) | [1][7][8] |

| Solubility in Organic Solvents | Soluble in pentane, benzene, CCl₄, CHCl₃, and acetone | [9][10] |

| Henry's Law Constant | 2.78 x 10⁻⁴ atm·m³/mol at 25 °C | [1][3][8] |

| log P (Octanol-Water Partition Coefficient) | -0.19 (estimated) | [1][8] |

Molecular Structure

The molecular structure of this compound is characterized by a peroxy bond (-O-O-) linking an acetyl group (CH₃CO) and a nitrooxy group (NO₂).

Caption: Chemical structure of this compound.

Key Chemical Reactions

Atmospheric Formation and Decomposition

This compound is not directly emitted into the atmosphere but is formed as a secondary pollutant.[2][11] Its formation is intricately linked to the photochemical oxidation of hydrocarbons in the presence of nitrogen oxides.[1][2] The key reactions involve the formation of the peroxyacetyl radical (CH₃C(O)OO•) which then reversibly reacts with nitrogen dioxide (NO₂) to form PAN.[1][2]

PAN is thermally unstable and its lifetime in the atmosphere is highly dependent on temperature.[1][2] At warmer temperatures, it decomposes back into the peroxyacetyl radical and nitrogen dioxide.[1][2] This reversible reaction allows PAN to act as a significant reservoir and transport agent for NOx in the atmosphere.[1][12]

Caption: Atmospheric formation and decomposition of this compound.

Experimental Protocols

Synthesis of this compound

Warning: this compound is explosive in its pure liquid form and should be handled with extreme caution in a well-ventilated fume hood.[7][9]

Several methods for the synthesis of PAN have been reported. A common laboratory-scale synthesis involves the reaction of peracetic acid with nitric acid in the presence of a strong acid catalyst, typically sulfuric acid, in a lipophilic solvent like n-tridecane.[1][9]

Generalized Protocol:

-

A solution of peracetic acid in a dry, inert solvent (e.g., pentane) is cooled in an ice bath.[9]

-

Concentrated nitric acid and a catalytic amount of fuming sulfuric acid (or sulfur trioxide) are slowly added to the stirred mixture while maintaining a low temperature (-5 to 0 °C).[9]

-

The reaction is allowed to proceed for several hours at low temperature.[9]

-

The reaction mixture is then quenched with ice water.[9]

-

The organic layer containing the PAN solution is separated and dried over a drying agent (e.g., MgSO₄) at low temperature (-20 °C).[9]

Another method involves the gas-phase photolysis of acetone and NO₂ using a mercury lamp.[1] This method can produce PAN, but may also result in byproducts such as methyl nitrate.[1]

Detection and Measurement

The detection and quantification of PAN in atmospheric samples are typically performed using gas chromatography (GC) with electron capture detection (ECD).[13]

Generalized Experimental Workflow:

-

Sample Collection: Whole air samples are collected in passivated stainless steel canisters or a preconcentration system is used to trap PAN from a larger volume of air.

-

Cryogenic Preconcentration (Optional): The sample is passed through a cold trap to concentrate the PAN and separate it from more volatile atmospheric components.

-

Gas Chromatographic Separation: The trapped sample is thermally desorbed and injected into a GC column. The column separates PAN from other atmospheric constituents based on their volatility and interaction with the stationary phase.

-

Electron Capture Detection: As the PAN elutes from the column, it is detected by an ECD, which is highly sensitive to electrophilic compounds like PAN.

-

Quantification: The concentration of PAN is determined by comparing the detector response to that of a calibrated PAN standard.

Caption: Generalized workflow for the detection of this compound.

Safety and Handling

This compound is a hazardous substance. It is an inhalation toxin and a potent eye irritant.[3][7] Pure liquid PAN is extremely explosive and thermally unstable above 0 °C.[7][9] It should be stored as a dilute gas mixture in cylinders at low temperatures.[9] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and protective clothing.[14]

Conclusion

This technical guide provides a foundational understanding of the essential chemical and physical properties of this compound. The data and methodologies presented are intended to support researchers and scientists in their investigations of this environmentally and biologically significant compound. A thorough grasp of its properties is paramount for accurate modeling of its atmospheric behavior, assessment of its toxicological impact, and for professionals in drug development who must consider the influence of ubiquitous environmental contaminants.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Peroxyacyl nitrates - Wikipedia [en.wikipedia.org]

- 3. This compound | C2H3NO5 | CID 16782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. acs.org [acs.org]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 2278-22-0 [m.chemicalbook.com]

- 10. 2278-22-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. energyeducation.ca [energyeducation.ca]

- 12. Atmospheric this compound (PAN): a global budget and source attribution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. witpress.com [witpress.com]

- 14. echemi.com [echemi.com]

The Discovery and Atmospheric Chemistry of Peroxyacetyl Nitrate: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxyacetyl nitrate (PAN), a key component of photochemical smog, has a rich history intertwined with the emergence of atmospheric chemistry as a critical field of scientific inquiry. First identified in the polluted air of Southern California, PAN is a secondary pollutant, not emitted directly but formed from the atmospheric reactions of precursor pollutants in the presence of sunlight. Its significance extends beyond urban smog; it is a potent eye irritant (lachrymator), a toxic agent to plants (phytotoxin), and a crucial reservoir and transport species for nitrogen oxides (NOx) in the troposphere, influencing air quality on regional and global scales. This technical guide provides a comprehensive overview of the discovery and history of PAN research, its physicochemical properties, atmospheric chemistry, toxicological effects, and the experimental protocols central to its study. The information is tailored for researchers, atmospheric scientists, and professionals in fields such as toxicology and drug development who may encounter the physiological effects of reactive nitrogen species.

Discovery and Historical Milestones

The story of PAN begins in the 1940s and 50s with the investigation of a new type of air pollution plaguing Los Angeles, characterized by reduced visibility, crop damage, and eye irritation. This "photochemical smog" was distinct from the sulfurous smog of London.

-

Early 1950s: Dutch-American chemist Arie Jan Haagen-Smit, then at the California Institute of Technology, conducted pioneering experiments demonstrating that ozone, a major component of this smog, was not directly emitted but formed from photochemical reactions between hydrocarbons and nitrogen oxides from sources like automobile exhaust and industrial facilities.[1][2][3] Haagen-Smit's work laid the foundation for understanding the formation of secondary pollutants.[1][2]

-

1956: Researchers Edgar Stephens, Philip Hanst, Robert Doerr, and William Scott at the Franklin Institute, using a novel long-path infrared (IR) gas cell, identified an unknown component in irradiated mixtures of nitrogen oxides and hydrocarbons, which they labeled "Compound X".[4][5] This compound exhibited strong and unique absorption bands in the infrared spectrum.[4][5]

-

1958-1960: Further studies, notably by Stephens and O. Clifton Taylor, identified "Compound X" as a key phytotoxicant responsible for the characteristic "bronzing" and "glazing" damage observed on plant leaves in the Los Angeles area.[4] This research linked the laboratory-generated compound directly to the environmental damage being observed.

-

1961: In his seminal textbook, "Photochemistry of Air Pollution," Philip Leighton detailed the work that led Edgar Stephens to correctly identify the structure of "Compound X" as this compound (CH₃C(O)OONO₂).[4]

-

1963: Ellis Darley and colleagues developed a crucial analytical method for PAN using gas chromatography with a newly invented electron capture detector (ECD).[4] This technique was far more sensitive than IR spectroscopy and became the standard for routine monitoring of PAN in the atmosphere.[4][6]

-

1970s and Beyond: Research expanded to understand PAN's role as a reservoir for NOx. Hanwant Singh was the first to recognize that PAN's thermal stability at colder, higher altitudes allows it to transport NOx over long distances, releasing it in warmer, remote regions where it can then contribute to ozone formation.[4][7] This discovery shifted the perception of PAN from a purely urban pollutant to a globally significant atmospheric component.[4][7]

Physicochemical and Toxicological Data

Quantitative data are essential for modeling PAN's atmospheric behavior and assessing its impact. The following tables summarize key properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₃NO₅ | [1][2] |

| Molar Mass | 121.05 g/mol | [1][2][8] |

| CAS Number | 2278-22-0 | [2][8] |

| Appearance | Colorless gas or unstable liquid | [2][8] |

| Melting Point | -48.5 °C | [9] |

| Vapor Pressure | 29.2 mmHg at 298 K (25 °C) | [1] |

| Henry's Law Constant | 0.000278 m³·atm/mol at 298 K | [1] |

| Solubility | Soluble in nonpolar solvents like pentane, benzene, CCl₄, CHCl₃ | [6][10] |

| Atmospheric Lifetime | Strongly temperature-dependent; ~30 minutes at 25°C, several months at colder temperatures | [3][11] |

Table 2: Toxicological Data for this compound

| Endpoint | Species | Concentration / Dose | Effect | Reference(s) |

| Eye Irritation | Human | ≥ 0.64 mg/m³ (for 2 hours) | Lachrymator effect (eye irritation) | [1][3][5] |

| Eye Irritation | Human | A few parts per billion (ppb) | Lachrymator effect (eye irritation) | [12] |

| Acute Inhalation | Rat (Wistar) | LC₅₀: 470 mg/m³ (4 hours) | Mortality | [3][5] |

| Acute Inhalation | Mouse | LC₃₀: 718-743 mg/m³ (2 hours) | Mortality, severe lung lesions | [5][13] |

| Phytotoxicity | Various Plants | 10-50 times more toxic than ozone | Leaf bronzing, glazing, collapsed tissue | [4][11] |

Table 3: Typical Atmospheric Concentrations of this compound

| Environment | Typical Concentration Range | Reference(s) |

| Remote/Background | < 0.1 µg/m³; tens of parts per trillion (ppt) | [1][14] |

| Rural | 0.1 ppb to ~2 ppb | [15] |

| Urban (Polluted) | 0.3 to 2 ppbv; up to 25 µg/m³ (Germany) or >200 µg/m³ (historic LA) | [1][8] |

| Urban (Megacities) | Beijing: 3.79 ± 3.26 ppbv; Santiago: 6.4 ppbv | [14] |

Atmospheric Chemistry of PAN

PAN is a secondary pollutant formed through a series of photochemical reactions. Its lifecycle is governed by a temperature-dependent equilibrium, which is key to its role as a transport agent for NOx.

Formation of this compound

The formation of PAN begins with the oxidation of volatile organic compounds (VOCs), such as acetaldehyde, in the atmosphere. The process can be summarized in the following steps:

-

Oxidation of VOCs: VOCs are oxidized by hydroxyl radicals (•OH), forming aldehydes and other products. Acetaldehyde (CH₃CHO) is a key precursor.

-

Formation of Acetyl Radical: The resulting acetaldehyde is then attacked by another •OH radical, forming an acetyl radical (CH₃CO•).

-

Formation of Peroxyacetyl Radical: The acetyl radical rapidly reacts with molecular oxygen (O₂) to form the peroxyacetyl radical (CH₃C(O)OO•).

-

Reversible Reaction with NO₂: The peroxyacetyl radical then enters into a reversible, temperature-dependent equilibrium with nitrogen dioxide (NO₂) to form PAN.

This formation pathway is a critical component of photochemical smog, linking VOC and NOx emissions to the production of harmful oxidants.

Degradation and Role as a NOx Reservoir

The primary sink for PAN in the troposphere is thermal decomposition. The bond between the peroxyacetyl radical and the nitrogen dioxide group is relatively weak and breaks at warmer temperatures.

CH₃C(O)OONO₂ ⇌ CH₃C(O)OO• + NO₂

This equilibrium is highly sensitive to temperature.

-

In cold air (e.g., upper troposphere), the forward reaction is favored, and PAN is stable, effectively sequestering NOx. Its lifetime can be several months, allowing for long-range transport.[11][12]

-

In warm air (e.g., near the surface), the reverse reaction dominates. PAN decomposes, releasing the peroxyacetyl radical and, crucially, NO₂. This release of NO₂ in remote, often NOx-limited environments, can fuel the photochemical production of ozone.[1][2]

Experimental Protocols

The study of PAN requires specialized methods for its synthesis, purification, and detection due to its high reactivity and thermal instability.

Synthesis of this compound

Method 1: Gas-Phase Photolysis of Ethyl Nitrite

This method, developed by Stephens and colleagues, is a common laboratory procedure for producing PAN for research purposes.[16][17]

-

Principle: Ethyl nitrite (C₂H₅ONO) is photolyzed in the presence of oxygen (O₂) using ultraviolet (UV) light. The photolysis generates radicals that lead to the formation of the peroxyacetyl radical, which then combines with NO₂ (also a photolysis product) to form PAN.

-

Apparatus:

-

Procedure:

-

Flush the photoreactor with a carrier gas (e.g., dry oxygen or air).

-

Introduce ethyl nitrite vapor at a low concentration (e.g., ~400 ppm) into the reactor with a continuous flow of oxygen.[16]

-

Irradiate the mixture with UV lamps for a specified period.

-

The effluent from the reactor, containing PAN and various by-products (acetaldehyde, acetic acid, methyl nitrate, ethyl nitrate), is passed to a purification system.[16]

-

The product stream is cryogenically trapped and then injected into a preparative-scale gas chromatograph to separate PAN from impurities.[6]

-

The purified PAN is collected, diluted in an inert gas like dry nitrogen, and stored in cooled, high-pressure cylinders.[16]

-

-

Safety Note: Pure, condensed PAN is extremely explosive and should never be handled in its liquid state.[2][9] All syntheses are performed at low concentrations in the gas phase.

Detection and Measurement of PAN

Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

This has been the benchmark technique for ambient PAN measurement since its development in 1963.[4][6]

-

Principle: An air sample is injected into a gas chromatograph. The components of the sample are separated based on their affinity for a stationary phase within the GC column. PAN is a strong electron-capturing compound, making the Electron Capture Detector (ECD) exceptionally sensitive for its detection.

-

Apparatus:

-

Gas Chromatograph.

-

Electron Capture Detector (ECD) or a non-radioactive Pulsed Discharge Detector (PDD).[18][19]

-

A packed or capillary GC column (e.g., 10 m x 0.53 mm fused silica trifluoropropylmethyl polysiloxane).[18]

-

For low concentrations, a sample preconcentration system (cryogenic trap) is used.[18][20]

-

Calibration system using a known concentration of PAN or by converting a known concentration of NO₂.[15]

-

-

Procedure:

-

Sampling: A known volume of air is drawn through a sample loop. For trace-level analysis, the sample is first drawn through a cryogenic trap (e.g., cooled to -38°C or with liquid oxygen) to concentrate PAN.[18][20]

-

Injection/Desorption: The sample loop is injected onto the GC column. If a trap is used, it is rapidly heated (e.g., to 60°C) to desorb the trapped compounds onto the column.[18]

-

Separation: The carrier gas (e.g., helium) pushes the sample through the GC column. PAN is separated from other atmospheric components that may also give an ECD signal (e.g., chlorinated hydrocarbons).

-

Detection: As PAN elutes from the column, it enters the ECD. The detector measures a decrease in a standing current caused by PAN capturing electrons, generating a signal peak.

-

Quantification: The area of the peak is proportional to the concentration of PAN in the sample, determined by calibration with a PAN standard.

-

Method 2: Long-Path Infrared (LP-IR) Spectroscopy

This was the original technique used to discover PAN.[4][6] While less sensitive than GC-ECD, it is valuable for laboratory studies at higher concentrations.

-

Principle: An infrared beam is passed multiple times through a long cell containing the gas sample. The absorption of IR radiation at specific wavelengths characteristic of PAN's molecular vibrations is measured.

-

Apparatus:

-

Procedure:

-

The long-path cell is filled with the sample gas mixture.

-

An infrared spectrum of the sample is recorded.

-

The absorbance at PAN's characteristic absorption bands (e.g., near 8.6 µm and 12.6 µm) is measured.[23]

-

The concentration is determined using the Beer-Lambert law, based on the known absorption cross-section of PAN.

-

Conclusion

From its discovery as the mysterious "Compound X" in the smog-filled skies of Los Angeles to its recognition as a key player in global atmospheric chemistry, this compound has been a subject of intense scientific investigation for over six decades. The research history of PAN is a testament to the power of interdisciplinary collaboration, from the plant pathologists who first characterized its damaging effects to the chemists who unraveled its structure and atmospheric lifecycle. The development of sophisticated analytical techniques, born from necessity, has enabled a deeper understanding of its role as a lachrymator, phytotoxin, and long-range transporter of nitrogen oxides. For researchers today, understanding the chemistry and toxicology of PAN remains crucial for developing effective air quality management strategies and for assessing the broader health impacts of photochemical pollutants.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. This compound | C2H3NO5 | CID 16782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ACP - Understanding summertime this compound (PAN) formation and its relation to aerosol pollution: insights from high-resolution measurements and modeling [acp.copernicus.org]

- 5. This compound: review of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. Atmospheric this compound (PAN): a global budget and source attribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound CAS#: 2278-22-0 [m.chemicalbook.com]

- 10. This compound | 2278-22-0 [chemicalbook.com]

- 11. The determination and role of peroxyacetil nitrate in photochemical processes in atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peroxyacyl nitrates - Wikipedia [en.wikipedia.org]

- 13. echemi.com [echemi.com]

- 14. shb.cas.cn [shb.cas.cn]

- 15. spiedigitallibrary.org [spiedigitallibrary.org]

- 16. tandfonline.com [tandfonline.com]

- 17. scribd.com [scribd.com]

- 18. witpress.com [witpress.com]

- 19. repository.library.noaa.gov [repository.library.noaa.gov]

- 20. Determination of Atmospheric this compound by Gas Chromatography with a Deep Cryogenic Collection Method [jstage.jst.go.jp]

- 21. Infrared Spectral Studies of this compound (PAN) [opg.optica.org]

- 22. OPG [opg.optica.org]

- 23. ntrs.nasa.gov [ntrs.nasa.gov]

Peroxyacetyl Nitrate Precursors in Urban Atmospheres: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxyacetyl nitrate (PAN) is a key component of photochemical smog in urban environments and a significant secondary air pollutant. As a potent eye irritant and phytotoxic agent, its formation and the precursors involved are of critical interest to atmospheric chemists, environmental scientists, and public health researchers. This technical guide provides a comprehensive overview of the precursors to PAN in urban atmospheres, detailing their sources, the chemical pathways leading to PAN formation, quantitative data on their contributions, and the experimental protocols for their measurement.

Core Precursors of this compound

The formation of PAN in the troposphere is a complex process driven by photochemical reactions involving primary pollutants. The two main classes of precursors are Volatile Organic Compounds (VOCs) and Nitrogen Oxides (NOx) .

Nitrogen Oxides (NOx)

Nitrogen oxides, primarily nitric oxide (NO) and nitrogen dioxide (NO2), are crucial for the formation of PAN. In urban areas, the primary source of NOx is the combustion of fossil fuels.[1] This includes emissions from:

-

Mobile sources: Cars, trucks, and buses are often the dominant source of NOx in dense urban environments.[1]

-

Stationary sources: Power plants, industrial boilers, and other industrial combustion processes also contribute significantly to urban NOx levels.[2][3]